molecular formula C14H19N3O B2878109 N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide CAS No. 2194450-48-9

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide

Cat. No.: B2878109
CAS No.: 2194450-48-9
M. Wt: 245.326
InChI Key: KMGGBEXRCIGNOW-UHFFFAOYSA-N
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Description

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 6-methylpyridin-2-yl group and a prop-2-enamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

    Substitution with 6-Methylpyridin-2-yl Group: The piperidine ring is then substituted with a 6-methylpyridin-2-yl group.

    Introduction of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both piperidine and prop-2-enamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-14(18)16-12-7-9-17(10-8-12)13-6-4-5-11(2)15-13/h3-6,12H,1,7-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGGBEXRCIGNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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